Patent-Designated Chloride Channel Inhibitor Status vs. Unclaimed Analogs
The target compound is one of the specific chemical entities encompassed by Formula I in patent WO2010123822A1, which claims compounds that inhibit chloride ion transport through CaCC and/or VRAC channels [1]. This patent designation constitutes the only available functional annotation for 904825-07-6. Closely related analogs such as N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide (CAS 946318-40-7) and N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide (CAS 946346-75-4) are not explicitly claimed in the same patent, and no published biological data exist to confirm they share this mechanism. Consequently, 904825-07-6 is the only analog in this set with documented (albeit qualitative) evidence of chloride channel modulatory activity.
| Evidence Dimension | Documented patent activity claim for chloride channel inhibition |
|---|---|
| Target Compound Data | Yes – encompassed by Formula I (WO2010123822A1) with explicit CaCC/VRAC inhibition claims |
| Comparator Or Baseline | N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide (CAS 946318-40-7) – not found in this patent; no published bioactivity data |
| Quantified Difference | Not applicable – comparison is qualitative (present vs. absent in patent disclosure) |
| Conditions | Patent legal scope and disclosure analysis |
Why This Matters
For researchers initiating a CaCC/VRAC inhibitor program, 904825-07-6 is the procurement choice with a documented rationale, whereas alternative aminopyridazine sulfonamides lack any disclosed target annotation.
- [1] De Hostos, E.L., Nguyen, T.H. Compounds, Compositions, and Methods Comprising Pyridazine Sulfonamide Derivatives. WO Patent Application WO2010123822A1, 2010. View Source
